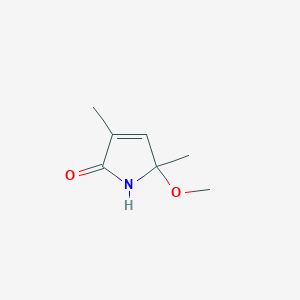

5-methoxy-3,5-dimethyl-1H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-3,5-dimethyl-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumoral Activity

Research indicates that derivatives of pyrrol-2-one compounds exhibit significant antitumoral effects. For instance, highly functionalized 5-hydroxy-2H-pyrrol-2-ones were identified as potential agents against estrogen receptor-positive breast cancer. These compounds demonstrated the ability to inhibit estrogen-mediated transcription without affecting other hormone receptors, showcasing their selective action against cancer cells .

Mechanism of Action

The mechanism involves partial antagonism of estrogen receptors, leading to apoptosis and cell cycle arrest in cancer cells. Specifically, compounds derived from the pyrrol scaffold showed efficacy in blocking the growth of ER-positive breast cancer cells through both in vitro and in vivo studies .

Inflammatory Response Modulation

5-Methoxy-3,5-dimethyl-1H-pyrrol-2-one has also been studied for its role as a competitive antagonist of formyl peptide receptors (FPR1). It inhibited neutrophil activation pathways, which are crucial in inflammatory responses. This action suggests potential therapeutic uses in inflammatory diseases and conditions where neutrophil activity is detrimental .

Agricultural Applications

Biopesticide Development

The compound's biological activities make it a candidate for developing biopesticides. Its effectiveness against oxidative stress-related diseases indicates potential use in protecting crops from pathogens while minimizing environmental impact.

Plant Growth Regulation

Research into pyrrole derivatives has shown that they can influence plant growth and development. The modulation of plant physiological processes can lead to improved crop yields and resistance to environmental stressors, making this compound relevant in agricultural biotechnology .

Material Science Applications

Synthesis of Functional Materials

The unique structure of this compound allows it to be used as a precursor for synthesizing various functional materials. Its derivatives have been incorporated into polymers and coatings that exhibit enhanced thermal stability and mechanical properties .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (nM) | Target |

|---|---|---|---|

| Compound 32 | Antitumoral | 150 | ER-positive breast cancer cells |

| Compound 35 | Apoptosis induction | 240 | Neutrophil activation |

| Compound 14 | FPR1 antagonist | ~50 | Neutrophil signaling |

Table 2: Agricultural Effects of Pyrrole Compounds

| Application | Effect | Reference |

|---|---|---|

| Biopesticide | Reduced pathogen load | |

| Growth Regulation | Increased yield under stress |

Case Studies

Case Study 1: Antitumoral Efficacy

In a study evaluating the antitumoral effects of pyrrole derivatives on ER-positive breast cancer cells, two leading compounds (Compound 32 and Compound 35) were shown to effectively inhibit cell proliferation through selective receptor antagonism. The results indicated significant apoptosis rates and cell cycle arrest at specific phases, marking these compounds as promising candidates for further development in cancer therapy .

Case Study 2: Inflammatory Response Modulation

A series of experiments assessed the impact of various pyrrole derivatives on neutrophil activation. The findings revealed that certain compounds could significantly inhibit calcium flux and chemotaxis in human neutrophils, suggesting their potential role as therapeutic agents in managing inflammatory diseases such as rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-3,5-dimethyl-1H-pyrrol-2-one and related analogs?

The compound is synthesized via base-assisted cyclization of substituted precursors. For example, analogs like 5-hydroxy-3,5-diaryl-1H-pyrrol-2-ones are prepared by refluxing β-ketonitrile derivatives in ethanol with a base (e.g., KOH), followed by purification via column chromatography (EtOAc/hexane gradients) or recrystallization from ethanol . Key steps include optimizing reaction time (2–10 hours) and temperature (reflux conditions). Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~170 ppm for lactone carbonyl) and HRMS (e.g., mass accuracy within 3 ppm) .

Q. Which spectroscopic techniques are critical for characterizing pyrrol-2-one derivatives?

- ¹H/¹³C NMR : Assignments for lactone carbonyl (δ ~170–171 ppm), methoxy groups (δ ~3.7–3.8 ppm), and aromatic protons (δ 6.5–8.3 ppm) are essential. For example, 5-methoxy substituents show distinct singlet resonances in ¹H NMR .

- FTIR : Lactone C=O stretches appear at ~1679–1766 cm⁻¹, while hydroxyl groups (if present) show broad peaks at ~3161–3344 cm⁻¹ .

- HRMS : Used to verify molecular formulas (e.g., [M + Na]⁺ ions with <5 ppm error) .

Advanced Research Questions

Q. How do substituents influence the reactivity and regioselectivity of pyrrol-2-one derivatives in substitution reactions?

Substituents on the aryl rings (e.g., electron-withdrawing groups like Cl or electron-donating groups like OMe) significantly impact reaction outcomes. For instance:

- Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance electrophilic substitution at the 5-position, as seen in the synthesis of 5-(4-chlorophenyl)-3-phenyl derivatives (46% yield) .

- Steric hindrance from bulky groups (e.g., naphthyl) reduces yields (61% for 8o vs. 86% for 15l) due to slower cyclization kinetics . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Overlapping NMR signals : Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguities. For example, in 5-(4-aminophenyl) derivatives, HMBC correlations confirm connectivity between NH₂ and the pyrrolone ring .

- Unexpected multiplicity : Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova). For instance, a singlet at δ 5.13 ppm in 15m corresponds to non-equivalent methylene protons due to restricted rotation .

- HRMS discrepancies : Recalibrate instrumentation or verify isotopic patterns (e.g., chlorine’s A+2 peak) .

Q. What experimental design considerations improve yields in multi-step syntheses?

- Stepwise purification : Intermediate isolation via flash chromatography (e.g., EtOAc/hexane gradients) prevents side reactions. For example, 15l achieved 86% yield after recrystallization, while 15a yielded 44% due to competing byproducts .

- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates, as seen in the synthesis of hydroxylated derivatives .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) can accelerate cyclization, though their use in pyrrol-2-one synthesis remains underexplored .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrol-2-one derivatives?

- Hydrophobic substituents : 3,5-Diaryl groups (e.g., 4-methoxyphenyl) enhance membrane permeability, as demonstrated in analogs with IC₅₀ values <10 μM in kinase assays .

- Hydroxyl groups : Introduce hydrogen-bonding interactions, improving target binding. For example, 5-hydroxy derivatives show enhanced activity in antimicrobial screens .

- Steric effects : Bulky substituents (e.g., naphthyl) reduce activity due to poor fit in enzyme active sites .

Q. Methodological Insights

- Data contradiction analysis : When NMR and HRMS data conflict (e.g., unexpected molecular ion peaks), cross-validate with alternative techniques like X-ray crystallography (not covered in evidence but recommended) or isotopic labeling.

- Reaction optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., base strength, solvent polarity) and identify optimal conditions for novel analogs .

Properties

CAS No. |

13917-74-3 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-methoxy-3,5-dimethyl-1H-pyrrol-2-one |

InChI |

InChI=1S/C7H11NO2/c1-5-4-7(2,10-3)8-6(5)9/h4H,1-3H3,(H,8,9) |

InChI Key |

WQPREOTVEAVLIE-UHFFFAOYSA-N |

SMILES |

CC1=CC(NC1=O)(C)OC |

Canonical SMILES |

CC1=CC(NC1=O)(C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.